molecular formula C7H5N3O3 B2390862 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1554479-81-0

4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2390862
CAS No.: 1554479-81-0
M. Wt: 179.135
InChI Key: KQQLBNGGTHRMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyrimidine core. The presence of a carboxylic acid group at position 5 and a hydroxy group at position 4 distinguishes it from other derivatives, influencing its solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-3(7(12)13)1-8-5(4)9-2-10-6/h1-2H,(H,12,13)(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQLBNGGTHRMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554479-81-0
Record name 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization with methoxide, yields the desired compound . Another method involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of this compound can lead to selective inhibition of cancer cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .

2. Antiviral Properties

Recent investigations have suggested that this compound may possess antiviral activity, particularly against RNA viruses. Its ability to interfere with viral replication mechanisms makes it a candidate for further exploration in antiviral drug development .

Biochemical Research Applications

1. Enzyme Inhibition Studies

This compound has been utilized in studies focusing on enzyme inhibition. It has been reported to act as an inhibitor for certain protein kinases, which are critical in various signaling pathways within cells. Understanding its interaction with these enzymes can provide insights into developing targeted therapies for diseases linked to dysregulated kinase activity .

2. Structural Biology

The unique structural attributes of this compound make it an interesting subject for structural biology research. Its ability to bind selectively to target proteins can be studied using techniques such as X-ray crystallography and NMR spectroscopy, aiding in the design of new therapeutic agents based on its scaffold .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective inhibition of cancer cell lines with IC50 values indicating potency against multiple types of cancer.
Study BAntiviral PropertiesShowed promising results against viral replication in vitro, suggesting potential for drug development.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in oncogenic signaling pathways, providing a basis for targeted therapy development.

Mechanism of Action

The mechanism of action of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include EGFR, Her2, VEGFR2, and CDK2 enzymes .

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Key Properties/Activities References
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid -OH C₇H₅N₃O₃ 179.14 g/mol Potential hydrogen bonding; enzyme inhibition N/A
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid -Cl C₇H₄ClN₃O₂ 205.58 g/mol Electron-withdrawing; may enhance stability
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid methyl ester -NH₂ (ester at C5) C₈H₈N₄O₂ 192.17 g/mol Improved lipophilicity; prodrug potential

Key Insights :

  • Chloro substituents (e.g., in ) increase molecular weight and may improve metabolic stability but reduce solubility compared to hydroxy groups.
  • Amino derivatives (e.g., methyl ester in ) are often used as prodrugs to enhance bioavailability .

Substituent Variations at Position 7

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Properties/Activities References
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid -CH₃ C₈H₆ClN₃O₂ 211.61 g/mol Increased steric bulk; altered enzyme selectivity
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid -C₃H₇ C₁₀H₁₀ClN₃O₂ 239.66 g/mol Enhanced lipophilicity; potential CNS penetration
LY231514 (Antifolate agent) -CH₂CH₂C₆H₄-Glu C₂₀H₂₁N₅O₆ 435.41 g/mol Polyglutamation enhances inhibition of TS, DHFR, and GARFT enzymes

Key Insights :

  • Methyl and isopropyl groups at position 7 modulate steric effects and lipophilicity, impacting membrane permeability .
  • LY231514’s extended side chain enables polyglutamation, amplifying its inhibitory potency against thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

Substituent Variations at Position 5

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Properties/Activities References
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid -Br C₇H₄BrN₃O₂ 242.02 g/mol Halogen bonding; potential DNA interaction
5-(Thiophen-2-yl)-substituted derivatives -CH₂-thiophene Varies ~300–350 g/mol Enhanced antitumor activity; improved π-π stacking
4-Amino-7-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid -Ribofuranosyl C₁₃H₁₆N₄O₆ 324.29 g/mol Nucleoside analog; antiviral potential

Key Insights :

  • Bromine at position 5 introduces halogen bonding, which may enhance DNA intercalation or protein binding .
  • Thiophene-linked derivatives () exhibit antitumor activity, attributed to extended conjugation and hydrophobic interactions .
  • Ribofuranosyl-substituted analogs () mimic nucleosides, enabling uptake via nucleoside transporters .

Biological Activity

4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1554479-81-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

  • Molecular Formula : C₇H₅N₃O₃
  • Molecular Weight : 179.13 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step processes that create the pyrrolo-pyrimidine scaffold. Notably, derivatives of this structure have been explored for their potential as PAK4 inhibitors, which are significant in cancer therapy due to their role in tumor progression .

Antitumor Activity

Research has shown that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit significant antitumor properties. For instance, compound 5n, a derivative related to this compound, demonstrated an IC₅₀ value of 2.7 nM against the MV4-11 cell line, indicating potent inhibitory effects on tumor cell proliferation . The mechanism involves arresting cells at the G0/G1 phase and inducing apoptosis through modulation of PAK4 phosphorylation.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In comparative studies against standard antioxidants like Trolox, various derivatives showed high antioxidant activity, with some compounds achieving up to 82% effectiveness in scavenging free radicals . These findings suggest that the presence of hydroxyl groups in the structure enhances its radical-scavenging ability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : As a PAK4 inhibitor, it interferes with signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by altering key regulatory proteins involved in apoptosis.
  • Antioxidant Properties : It mitigates oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

Case Studies

Study ReferenceCompound TestedIC₅₀ (nM)Biological Activity
Compound 5n2.7Antitumor (MV4-11)
Various DerivativesVariesAntioxidant

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the fused pyrrole-pyrimidine ring system and substituent positions. For example, the hydroxy proton at position 4 typically appears as a singlet in DMSO-d₆ (~δ 10-12 ppm), while the carboxylic acid proton is exchange-broadened .
  • IR Spectroscopy : The carbonyl stretch (C=O) of the carboxylic acid appears at ~1700-1750 cm⁻¹, and the hydroxy (O-H) stretch at ~2500-3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₉H₆N₃O₃) and fragmentation patterns validate the core structure .

Advanced Research Questions

How can computational modeling optimize the synthesis and reactivity of this compound?

Methodological Answer :
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. For instance, the Fukui function analysis identifies nucleophilic/electrophilic sites, guiding regioselective modifications (e.g., hydroxylation at position 4). Reaction path searches using software like GRRM or Gaussian optimize conditions (solvent, temperature) to minimize byproducts . Molecular docking simulations may also predict binding interactions with biological targets (e.g., kinases) to prioritize synthetic analogs .

How do structural modifications influence biological activity?

Q. Methodological Answer :

  • Substituent Effects : The hydroxy group at position 4 enhances hydrogen-bonding potential with kinase ATP-binding pockets, while the carboxylic acid at position 5 may improve solubility or mimic endogenous substrates (e.g., ATP). Comparative studies of analogs (e.g., 4-chloro vs. 4-hydroxy derivatives) show that electronegative substituents increase kinase inhibition potency .
  • SAR Studies : Replace the carboxylic acid with esters or amides to evaluate metabolic stability. For example, ethyl esters (as in CAS 144927-57-1) are often hydrolyzed in vivo to active acids, prolonging bioavailability .

How should researchers resolve contradictions in reported biological activity data?

Methodological Answer :
Contradictions often arise from variations in assay conditions or substituent positioning. For example:

  • Kinase Selectivity : A 4-hydroxy-5-carboxylic acid analog may inhibit JAK2 but not JAK1 due to subtle differences in binding pocket hydrophobicity. Validate using isoform-specific assays and co-crystallization studies .
  • pH-Dependent Solubility : The carboxylic acid’s ionization state (pH 7.4 vs. 5.5) affects cellular uptake. Use solubility assays across physiological pH ranges and correlate with in vitro activity .

Experimental Design & Data Analysis

What in vitro assays are suitable for evaluating its kinase inhibition potential?

Q. Methodological Answer :

  • Enzyme Assays : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-conjugated luminescent substrates (e.g., ADP-Glo™). IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
  • Cellular Assays : Measure phospho-kinase levels in cell lines (e.g., HELA for EGFR) using Western blot or ELISA. Include controls for off-target effects (e.g., counter-screening against unrelated kinases) .

How can regioselective functionalization be achieved during synthesis?

Q. Methodological Answer :

  • Protecting Groups : Temporarily protect the hydroxy group at position 4 with tert-butyldimethylsilyl (TBS) ethers during carboxylic acid activation (e.g., ester hydrolysis). Deprotection with TBAF yields the free hydroxy-carboxylic acid .
  • Directed Metalation : Use lithium hexamethyldisilazide (LiHMDS) to deprotonate position 5 selectively, enabling carboxylation with CO₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.